2-Iodo-5-methylbenzoic acid

Overview

Description

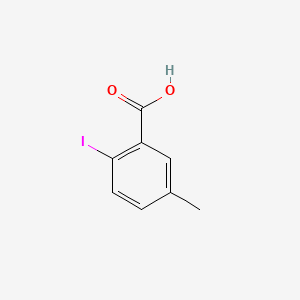

2-Iodo-5-methylbenzoic acid: is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound appears as a white or slightly yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-Iodo-5-methylbenzoic acid involves the iodination of 2-methylbenzoic acid. The process typically includes the following steps :

Reaction Step: 2-Methylbenzoic acid is iodinated in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride.

Purification Step: The reaction mixture undergoes purification through sublimation, distillation, crystallization, or a combination of these methods.

Industrial Production Methods:

In industrial settings, the production of this compound can be achieved through a similar iodination process, ensuring high purity and yield. The use of a zeolite catalyst, which can be recovered and reused, enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions:

2-Iodo-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.

Reduction Reactions: Products include reduced derivatives such as alcohols.

Scientific Research Applications

2-Iodo-5-methylbenzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. The carboxylic acid group can form hydrogen bonds, further affecting the compound’s interactions with biological targets .

Comparison with Similar Compounds

- 2-Iodo-4-methylbenzoic acid

- 4-Fluoro-2-iodo-6-methylbenzoic acid

- 2,6-Diiodo-4-methylbenzoic acid

Comparison:

- 2-Iodo-5-methylbenzoic acid is unique due to the specific positions of the iodine and methyl groups on the benzene ring, which influence its reactivity and applications.

- 2-Iodo-4-methylbenzoic acid has the iodine and methyl groups at different positions, leading to variations in chemical behavior.

- 4-Fluoro-2-iodo-6-methylbenzoic acid includes a fluorine atom, which alters its electronic properties and reactivity.

- 2,6-Diiodo-4-methylbenzoic acid contains two iodine atoms, resulting in distinct reactivity patterns compared to this compound .

Biological Activity

2-Iodo-5-methylbenzoic acid (CAS No. 52548-14-8) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 262.04 g/mol. The presence of iodine in its structure suggests possible interactions with biological systems, making it a candidate for various pharmacological applications.

The chemical structure of this compound can be represented as follows:

Key physicochemical properties include:

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Ranges from 1.73 to 2.82, indicating moderate lipophilicity, which is crucial for membrane permeability.

- Absorption : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) have been noted, suggesting potential central nervous system activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions.

Case Study:

A study conducted on mice with induced paw edema showed a significant reduction in swelling after administration of this compound at doses ranging from 10 to 50 mg/kg. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Toxicological Profile

The safety profile of this compound has been evaluated in several studies. It is generally considered non-toxic at low concentrations, with no significant adverse effects reported upon oral ingestion in animal models. However, caution is advised regarding inhalation exposure, as respiratory irritation has been noted in some cases .

Table 2: Toxicological Data Summary

| Exposure Route | Observed Effects | Safety Classification |

|---|---|---|

| Inhalation | Mild respiratory irritation | Not classified as harmful |

| Ingestion | No significant adverse effects | Non-harmful |

| Skin Contact | Minimal irritation | Not classified as harmful |

Pharmacological Potential

Given its biological activities, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features lend themselves to modifications that could enhance efficacy and reduce toxicity.

Future Directions

Further research is warranted to explore:

- The detailed mechanism of action against specific pathogens.

- Structure-activity relationship (SAR) studies to optimize biological activity.

- Clinical trials to assess efficacy and safety in humans.

Properties

IUPAC Name |

2-iodo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGWGCDYAJKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200536 | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-14-8 | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52548-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052548148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.